molecular formula C12H20O4 B12688129 2-Octenylsuccinic acid, (2Z)- CAS No. 138844-84-5

2-Octenylsuccinic acid, (2Z)-

Cat. No.: B12688129
CAS No.: 138844-84-5
M. Wt: 228.28 g/mol
InChI Key: QWBQTFQCJMOSPK-SREVYHEPSA-N
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Description

Significance and Emerging Research Trajectories of 2-Octenylsuccinic Acid Derivatives

The significance of 2-octenylsuccinic acid is most prominent through the applications of its anhydride (B1165640) derivative, octenyl succinic anhydride (OSA). OSA is widely used to chemically modify natural polymers, particularly polysaccharides like starch and proteins such as gelatin. medchemexpress.comconicet.gov.arnih.gov This modification, an esterification reaction, introduces the hydrophobic octenyl succinate (B1194679) groups onto the hydrophilic polymer backbone, creating powerful amphiphilic macromolecules. mdpi.com These derivatives have found extensive use as emulsifiers, encapsulating agents, and stabilizers in the food, pharmaceutical, and cosmetic industries. nih.govrqbchemical.comoup.com

Emerging research is focused on several advanced trajectories:

Novel Delivery Systems: OSA-modified starches are being engineered to create Pickering emulsions, which are stabilized by solid particles instead of traditional surfactants. researchgate.net These systems are explored for the encapsulation and controlled release of bioactive compounds and drugs. mdpi.comnih.gov For instance, research has demonstrated the use of amorphous OSA-starch emulsions to improve the stability and bioaccessibility of phloretin (B1677691), a natural antioxidant. nih.gov Similarly, OSA-modified starches are used to microencapsulate oils and flavors. researchgate.net

Biocompatible Materials: The modification of biopolymers like inulin (B196767) and gelatin with OSA is an active area of research. medchemexpress.comnih.gov These new materials exhibit enhanced functionalities, such as improved surface activity and pH buffering capacity in gelatin, or antibacterial properties in modified inulin. medchemexpress.comnih.gov The development of OSA-starch/chitosan (B1678972) electrostatic complexes is being investigated for their unique assembly and adsorption properties at oil-water interfaces, which is relevant for creating structured foods and advanced coatings. acs.org

Advanced Food Texturizers: Research into OSA-modified starches aims to create ingredients with specific rheological properties. nih.gov These starches can act as fat replacers and improve the texture and water retention in food products, including low-calorie baked goods. researchgate.net Studies show that OSA modification can significantly increase the content of slowly digestible and resistant starch, which has nutritional benefits. nih.gov

Table 2: Selected Research Findings on 2-Octenylsuccinic Acid Derivatives | Derivative | Research Focus | Key Finding | Reference | | --- | --- | --- | --- | | OSA-Modified Starch | Emulsification and Encapsulation | OSA-starch can effectively stabilize Pickering emulsions for the delivery of lipophilic compounds like phloretin and oat oil. researchgate.netnih.gov | | OSA-Modified Gelatin | Functional Protein Enhancement | Modification with OSA improves water solubility, surface activity, and allows for further grafting with molecules like gallic acid to add antioxidant properties. nih.gov | | OSA-Starch/Chitosan Complexes | Interfacial Assembly | Electrostatic complexes of OSA-starch and chitosan show significantly increased wetting stability and adsorption rates at oil-water interfaces. acs.org | | OSA-Modified Inulin | Biomaterial Synthesis | Esterification of inulin with OSA produces derivatives with notable antibacterial activity. medchemexpress.com |

Historical Development of Octenyl Succinate Chemistry and its Academic Evolution

The field of octenyl succinate chemistry traces its origins to a 1953 patent by Caldwell and Wurzburg, which first described the esterification of polysaccharides with substituted cyclic dicarboxylic acid anhydrides. conicet.gov.armdpi.com This foundational work established the primary method for introducing hydrophobic groups onto starch to produce derivatives with emulsifying properties. conicet.gov.ar For decades, the primary application remained the modification of starch for use as a food additive. nih.gov

The academic evolution of this chemistry has progressed significantly:

Optimization of Synthesis: Early methods involved reacting starch with OSA in an aqueous slurry under mild alkaline conditions (pH 8-8.5). conicet.gov.aroup.com Subsequent academic research focused on optimizing these conditions to maximize the degree of substitution (DS) and reaction efficiency. conicet.gov.ar This led to investigations into factors like temperature, pH, and starch concentration. mdpi.com

Alternative Synthesis Methods: To overcome the limitations of aqueous methods, such as low reaction efficiency, researchers developed alternative synthesis pathways. acs.org These include microwave-assisted esterification, synthesis in organic solvents like pyridine (B92270), and dry milling processes. conicet.gov.ar More recently, "green chemistry" approaches using aqueous ionic liquid solutions have been shown to significantly increase the reaction efficiency and degree of substitution. acs.org

Expansion of Substrates: While corn, potato, and tapioca starches were the traditional substrates, research has expanded to include starches from a wide variety of botanical sources like rice, quinoa, and turmeric. mdpi.comresearchgate.net The academic inquiry has focused on how the intrinsic structure of the parent starch (e.g., amylose (B160209) content, granule size) influences the properties of the final OSA-modified product. nih.govwikipedia.org Beyond starch, the chemistry has been applied to other biopolymers, including gum arabic, gelatin, and inulin, to create novel functional materials. medchemexpress.comnih.govfao.org

Scope and Research Imperatives in the Study of 2-Octenylsuccinic Acid, (2Z)-

The specific study of the (2Z)- isomer of 2-octenylsuccinic acid is a more niche yet critical area of research. Industrially, OSA is often used as a mixture of isomers, but the initial product of the ene reaction between maleic anhydride and 1-octene (B94956) is the cis-isomer, which yields (2Z)-2-octenylsuccinic acid upon hydrolysis. ontosight.ainih.gov The (2E)- or trans-isomer arises from isomerization that can occur during synthesis or processing. ontosight.ainih.gov

The key research imperatives for the (2Z)- isomer include:

Stereochemical Influence on Properties: A primary goal is to understand how the cis configuration of the double bond in the (2Z)- isomer distinctly affects the physicochemical properties of its derivatives compared to the trans isomer or a mixture. The geometry of the octenyl chain can influence its packing at interfaces, its interaction with polymer backbones, and the resulting rheological and emulsifying behavior of the modified macromolecules.

Controlled Synthesis and Characterization: There is a need for robust methods to synthesize and isolate the pure (2Z)- isomer and its corresponding anhydride. This would enable more precise studies, free from the confounding effects of other isomers. Advanced characterization techniques are required to probe the exact conformation and distribution of the (2Z)-octenylsuccinate groups on polymer chains.

Targeted Applications: Research into the pure (2Z)- derivative could unlock applications where specific molecular geometry is paramount. This includes the design of highly ordered self-assembling systems, biomimetic membranes, and advanced drug delivery vehicles where the precise shape and flexibility of the amphiphile dictate its function. Exploring the unique properties of the (2Z)- isomer could lead to the development of next-generation functional materials with enhanced efficacy and specificity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138844-84-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-[(Z)-oct-2-enyl]butanedioic acid

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h6-7,10H,2-5,8-9H2,1H3,(H,13,14)(H,15,16)/b7-6-

InChI Key

QWBQTFQCJMOSPK-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C=C\CC(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCC=CCC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis and Derivatization Methodologies for 2 Octenylsuccinic Acid and Its Functional Congeners

Esterification Mechanisms of Octenyl Succinic Anhydride (B1165640) with Biomacromolecules for 2-Octenylsuccinic Acid Derivative Formation

Non-Aqueous and Heterogeneous Reaction Systems

The esterification of polysaccharides with 2-octenylsuccinic anhydride (OSA) is traditionally conducted in aqueous slurries. However, non-aqueous and heterogeneous reaction systems have been developed to overcome the limitations of aqueous methods, such as low reaction efficiency and competing hydrolysis of the anhydride. These alternative systems offer advantages like higher degrees of substitution (DS) and improved reaction rates.

Dry Esterification Methodologies

Dry esterification methods involve reacting starch and OSA in a semi-dry state with minimal water or solvent. This approach aims to increase reaction efficiency and yield products with a high degree of substitution while simplifying the process and reducing environmental pollution. clausiuspress.com

In a typical dry method, starch is mixed with an alkali solution (e.g., sodium carbonate or sodium phosphate) to maintain a semi-dry condition. OSA is then added, and the mixture is heated to promote the esterification reaction. clausiuspress.com One of the key benefits of this methodology is the potential for a simpler process with lower product costs and reduced environmental impact. clausiuspress.com However, achieving uniform mixing of the reactants can be challenging, which may lead to localized reactions and a higher content of impurities in the final product. clausiuspress.com

A variation known as the semi-dry method assisted with vacuum-microwave treatment has been explored to enhance reaction efficiency. In this process, corn starch is esterified with OSA under alkaline conditions. The inclusion of a vacuum-microwave step significantly increases the degree of substitution compared to using microwave treatment alone. researchgate.net This combined approach produces OSA starch with superior emulsifying capabilities, demonstrating its potential for large-scale production. researchgate.net

Table 1: Comparison of Dry Esterification Methodologies

Methodology Description Advantages Disadvantages
Conventional Dry Method Starch is mixed with an alkali solution to a semi-dry state, followed by the addition of OSA and heating. clausiuspress.com Simple process, lower cost, high reaction efficiency, reduced environmental pollution. clausiuspress.com Difficult to achieve uniform mixing, potential for localized reactions and high impurity content. clausiuspress.com

| Vacuum-Microwave Assisted Semi-Dry Method | A semi-dry esterification process that incorporates a vacuum-microwave treatment to enhance the reaction. researchgate.net | Significantly increased degree of substitution and improved emulsifying properties of the product. researchgate.net | Requires specialized equipment (vacuum-microwave). |

Organic Suspension Esterification Approaches

Organic suspension esterification involves using an inert organic solvent as the reaction medium instead of water. In this method, starch is suspended in the solvent, and OSA is added along with a basic catalyst, such as pyridine (B92270) or an inorganic base solution, to maintain a slightly alkaline environment. google.com After the reaction, the mixture is neutralized, washed, and dried to obtain the final product. google.com

This approach offers the advantage of achieving a high degree of substitution due to the uniform reaction conditions. google.com However, the use of organic solvents leads to higher production costs and significant environmental concerns. google.com Furthermore, the resulting products are often not suitable for applications in the food and cosmetic industries due to potential solvent residues. google.com

Ionic liquids (ILs) have been investigated as a "green" alternative to traditional organic solvents. The synthesis of granular starch-OSA esters has been successfully performed in aqueous ionic liquid solutions. This method significantly increases both the reaction efficiency and the degree of substitution. researchgate.netacs.org For instance, using a 2:8 (w/w) mixture of an ionic liquid and water resulted in a 35.3% increase in reaction efficiency and a 35.6% increase in the degree of substitution for maize starch. researchgate.netacs.org This approach not only enhances the reaction but also retains the granular morphology of the starch and reduces the amount of IL needed, presenting a more sustainable strategy for modification. researchgate.netacs.org

Microwave-Assisted Esterification Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for the esterification of various substrates with OSA. Microwave irradiation accelerates the reaction, often reducing reaction times from hours to mere minutes. researchgate.netconsensus.app This technique offers distinct advantages over conventional heating, including faster reaction rates and the potential for solvent-free conditions. researchgate.net

For example, the modification of zein (B1164903) with OSA in a microwave reactor was completed in just 5 minutes. researchgate.net Similarly, the esterification of carboxymethyl starch with OSA was shortened from 24 hours with conventional heating to several minutes using microwave irradiation, while achieving high reaction efficiencies and producing derivatives with excellent emulsifying properties. consensus.app

Microwave technology can also be combined with other techniques to further improve the process. A vacuum-microwave treatment used in a semi-dry esterification method for corn starch resulted in a significantly higher degree of substitution compared to using only microwave heating. researchgate.net This indicates that the combination of microwave heating and vacuum can effectively enhance the esterification process. researchgate.net

Table 2: Research Findings on Microwave-Assisted Esterification

Substrate Key Findings Reaction Time Reference
Zein The reaction proceeded tremendously fast, completing in 5 minutes. 5 minutes researchgate.net
Carboxymethyl Starch Reaction time was reduced from 24 hours (conventional) to several minutes. The resulting products showed high reaction efficiencies and excellent emulsifying properties. Several minutes consensus.app
Corn Starch A combined vacuum-microwave treatment significantly increased the degree of substitution compared to microwave-only treatment. Not specified researchgate.net

Advanced Pre-treatment and Post-treatment Strategies for Enhanced Modification Efficiency

To improve the efficiency of esterification with 2-octenylsuccinic acid and enhance the functional properties of the resulting products, various advanced pre-treatment and post-treatment strategies have been developed. These methods aim to alter the substrate's structure, making it more accessible to the esterifying agent.

Enzymatic Pre-treatment and Co-treatment Approaches (e.g., α-amylase, pullulanase)

Enzymatic pre-treatment of starch before esterification with OSA is an effective strategy to increase the accessibility of starch molecules to the modifying agent. Enzymes like α-amylase and pullulanase can hydrolyze the glycosidic bonds in starch, leading to a more porous and less crystalline structure. nih.gov

In one approach, porous starch is created by treating corn starch with a mixed enzyme solution containing α-amylase and amyloglucosidase. nih.gov This enzymatic action creates pores and channels within the starch granules, providing more surface area for the subsequent reaction with OSA. The resulting OSA-modified porous starch demonstrates good emulsifying capabilities. nih.gov The substituents in enzymatically pre-treated OSA starch are distributed in both the amorphous and crystalline regions of the granules. clausiuspress.com

Another method involves a preheating treatment before esterification, which can partially disrupt the granular structure of the starch, thereby improving the degree of substitution and reaction efficiency. google.com Following esterification, a post-treatment with α-amylase can be employed to reduce the molecular weight of the OSA-starch, which can enhance its emulsifying stability. google.com

Ultrasonic-Assisted Esterification and Post-treatment

Ultrasound technology has been successfully applied to assist in the esterification process, leading to higher reaction efficiencies and improved product quality. researchgate.nethielscher.com Sonication can accelerate chemical reactions and increase yields by creating fractures, cracks, and channels on the surface of starch granules. researchgate.netnih.gov This increased surface area facilitates the penetration of reagents into the granule's interior. nih.gov

Ultrasonic-assisted esterification has been shown to produce starches with a significantly higher degree of substitution (DS) and reaction efficiency (RE) compared to conventional methods. hielscher.comresearchgate.net The application of ultrasound can produce mechanochemical effects on starch granules, destroying their morphology and crystalline regions, which in turn improves the quality of the OSA-modified starch. researchgate.netresearchgate.net

Studies have demonstrated that ultrasonic pre-treatment of starch followed by esterification with OSA enhances the chemical reactivity and results in a higher DS. researchgate.netmdpi.com For instance, ultrasonic pre-treatment of corn starch significantly changed its apparent morphology and crystal structure due to mechanochemical action, leading to improved properties of the final OSA-modified starch. mdpi.com This green technology offers an efficient way to improve the esterification process in terms of time and resource utilization. hielscher.com

Table 3: Effects of Ultrasonic Treatment on Starch Esterification

Starch Source Treatment Type Key Outcomes Reference
Andean native potato Ultrasound-assisted esterification Higher degree of substitution (DS) and reaction efficiency (RE) compared to conventional methods. researchgate.net
Corn Ultrasonic pre-treatment and assisted esterification Destruction of granule morphology and crystalline regions; improved quality of OSA-modified starch. researchgate.net
Adlay seed, Maize, Rice Ultrasonic esterification Increased accessibility of OSA molecules to hydroxyl groups; enhanced chemical reactivity and DS. researchgate.net
Hydrothermal and Mechanical Pre-treatments

The efficiency and structural outcomes of derivatization with 2-octenylsuccinic anhydride (OSA) can be significantly influenced by pre-treatment of the base polymer. Hydrothermal and mechanical methods are employed to alter the physical structure of the polymer, enhancing reactivity.

Hydrothermal pre-treatments, such as annealing (ANN) and heat-moisture treatment (HMT), have been shown to increase the degree of substitution (DS) and reaction efficiency (RE) in the octenylsuccinylation of cornstarch. nih.gov Studies indicate that these treatments facilitate the penetration of OSA into the starch granules. nih.gov An optimal pre-treatment temperature of 60°C has been identified for maximizing the modification of cornstarch with OSA. nih.gov Beyond modifying reactivity, hydrothermal pre-treatments also impact the functional properties of the final product; hydrothermally pre-treated OSA-starch exhibits a higher peak viscosity and breakdown value but a lower pasting temperature compared to OSA-starch prepared without pre-treatment. nih.gov

Mechanical methods, such as jet milling, can also be used to activate starch for direct synthesis with OSA. This one-step process can produce modified starch, with the degree of substitution increasing as the particle size of the starch decreases. nih.gov This method results in a rough granule morphology and destruction of crystalline areas within the starch granule. nih.gov Other methodologies include preheating natural starch before esterification to partially disrupt the granular structure, which improves the degree of substitution and reaction efficiency. mdpi.com Additionally, techniques like jet cooking a pre-emulsion of starch, OSA, and other reagents have been developed for preparing starch octenyl succinate (B1194679). sigmaaldrich.com

Derivatization with Specific Biopolymers

2-Octenylsuccinic anhydride is a versatile reagent used to modify a range of biopolymers. The introduction of the hydrophobic octenyl group and the hydrophilic succinic acid group imparts an amphiphilic character to the polymer, significantly altering its functional properties.

The modification of starch with 2-octenylsuccinic anhydride (OSA) is a widely practiced esterification that enhances its emulsifying capabilities. researchgate.net The process involves reacting starch with OSA under controlled, typically alkaline, conditions. researchgate.netresearchgate.net

Process: The reaction is generally carried out in an aqueous slurry. researchgate.net Key parameters influencing the reaction's success include pH, temperature, reaction time, and the concentration of OSA. For instance, a common method involves dispersing starch in water, adjusting the pH to approximately 8.5 with sodium hydroxide (B78521), and then adding OSA (e.g., 3%, 5%, or 8% based on starch weight) while maintaining the pH. researchgate.net Optimal conditions have been identified through response surface methodology; for early Indica rice starch, these were found to be a reaction time of 4 hours at 33.4°C, a pH of 8.4, and a starch slurry concentration of 36.8%.

Structural Outcomes: The addition of the octenylsuccinyl (OS) group to the starch molecule is confirmed through various analytical techniques. Fourier transform infrared (FTIR) spectroscopy reveals characteristic peaks for the ester carbonyl group around 1724 cm⁻¹ and 1573 cm⁻¹. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the degree of substitution (DS), which quantifies the number of OS groups per anhydroglucose (B10753087) unit. The DS for OSA-modified clustered amylopectins has been shown to vary based on the ratio of amylopectin (B1267705) to OSA, with values ranging from 0.011 to 0.066.

Research Findings on Starch Octenyl Succinylation
Starch SourceOSA Concentration (% of starch weight)Key Reaction ConditionsResulting Degree of Substitution (DS)Reference
High-Amylose Japonica Rice3%, 5%, 8%pH 8.5, 25°CNot specified researchgate.net
Cornstarch (with hydrothermal pre-treatment)Not specifiedPre-treatment at 60°CSignificantly increased nih.gov
Clustered Amylopectins (Ec-CAP)VariedNot specified0.021 - 0.058
Clustered Amylopectins (Vv-CAP)VariedNot specified0.011 - 0.066

Gelatin can be chemically modified with 2-octenylsuccinic anhydride (OSA) to enhance its functional properties, particularly its solubility and surface activity.

Process: The modification process involves dissolving gelatin in a dilute alkaline solution, such as 0.01 N sodium hydroxide. The solution is heated (e.g., at 70°C for 30 minutes) to ensure complete dissolution. OSA is then added slowly while maintaining the pH of the solution around 8 to 9. The reaction is allowed to proceed for several hours (e.g., 2-6 hours). The mass ratio of OSA to gelatin is a critical parameter, with ratios ranging from 0.02:1 to 0.25:1 being reported. Following the reaction, the pH is adjusted to 6.5-7 to terminate the process. Unreacted reagents and byproducts may be removed through dialysis.

Structural and Functional Outcomes: The resulting OSA-modified gelatin (GT-OA) exhibits significantly improved water solubility at room temperature compared to unmodified gelatin. This modification also leads to enhanced surface activity, foaming capacity, and pH buffering ability. These improved functionalities make OSA-modified gelatin a promising emulsifier or coating material for various applications. The modified gelatin can be used to prepare emulsions with improved stability of liquid droplets.

Process Parameters for Gelatin Modification with OSA
ParameterValue/RangeReference
pH8 - 9
Reaction Time2 - 6 hours
OSA:Gelatin Mass Ratio0.02:1 to 0.25:1
Termination pH6 - 7

Specific research findings on the derivatization of alternan with 2-octenylsuccinic anhydride were not available in the searched sources.

Beyond gelatin, 2-octenylsuccinic anhydride (OSA) is used to modify various other proteins to alter their functional characteristics. The reaction typically targets the ε-amino groups of lysine (B10760008) residues.

Soy Protein (SP): Soy protein can be modified using OSA, and these derivatives can further interact with other molecules like polyphenols. Studies on soy protein-(-)-epigallocatechin-3-gallate (EGCG) complexes mixed with OSA-modified starch (OSAS) have been conducted. The addition of OSAS to SP-EGCG complexes was found to decrease the mean particle diameter and alter the surface potential. Fourier transform infrared spectroscopy indicated interactions between OSAS and the SP-EGCG complexes. The addition of OSAS also improved the hydrophobicity of the complexes.

Whey Protein Isolate (WPI): Interactions between whey protein isolate and OSA-modified high amylose (B160209) corn starch can alter the structural and functional properties of the resulting complexes. These molecular interactions have been found to increase the surface roughness, solubility, and viscoelastic moduli (storage and loss) of the protein-starch complex.

Gum arabic, a natural hydrocolloid, can be esterified with octenyl succinic anhydride to improve its emulsifying properties. The resulting product, known as OSA modified gum arabic, is produced by reacting gum arabic from Acacia seyal or Acacia senegal in an aqueous solution with OSA anhydride.

Process: The modification is achieved through a controlled esterification process. Gum arabic is dissolved in water, and the reaction with octenyl succinic acid anhydride is carried out under specific conditions of pH (4-6) and temperature (38-60°C) for about 1 to 1.5 hours. The amount of OSA anhydride used is typically limited, for example, to not more than 3%. After the reaction, the product is often spray-dried to yield a free-flowing powder.

Structural and Functional Outcomes: OSA modified gum arabic is an off-white to light tan powder that is freely soluble in water. The modification introduces lipophilic octenyl succinic groups onto the hydrophilic polysaccharide backbone of gum arabic, creating a more effective emulsifier. As a result, less than half the amount of the modified gum may be required to achieve the same emulsifying effect as the unmodified raw material.

Molecular Architecture, Isomerism, and Conformational Dynamics

Stereoisomeric Characterization of the (2Z)-Octenyl Moiety in 2-Octenylsuccinic Acid

The nomenclature "(2Z)-" in 2-Octenylsuccinic acid specifies the stereochemistry of the octenyl portion of the molecule. This is a form of geometric isomerism that arises due to the presence of a carbon-carbon double bond. The "Z" designation comes from the German word zusammen, meaning "together," and indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side.

In the case of the octenyl chain, the double bond is at the second position. The (2Z)-isomer, also known as the cis-isomer, has a distinct spatial arrangement compared to its (2E)- or trans-isomer counterpart. This difference in geometry, a bend in the carbon chain for the (2Z)-isomer versus a more linear shape for the (2E)-isomer, can influence how the molecule packs and interacts with other molecules, including the active sites of enzymes or the polymeric chains of macromolecules. While much of the literature discusses the application of its precursor, 2-octenyl succinic anhydride (B1165640) (OSA), the specific geometry of the (2Z)-octenyl chain is a critical determinant of the final properties of the modified substance.

Structural Elucidation of 2-Octenylsuccinic Acid in Complex Biological Matrices

Identifying and characterizing (2Z)-2-Octenylsuccinic acid and its derivatives within complex biological systems is crucial for understanding its metabolic fate. Research involving infants and children fed formulas containing cornstarch modified with 2-octenyl succinic anhydride (OSA) has provided significant insights. nih.gov

Using gas chromatography/mass spectrometry (GC/MS), studies have successfully identified and quantified 2-(2'-octenyl)succinic acid (OSA) and its metabolites in the urine and blood of these subjects. nih.gov The analysis revealed that OSA is metabolized through several oxidative pathways, similar to other branched-chain fatty acids. The identified compounds suggest that the metabolism occurs through a combination of omega- (ω-), omega-1- (ω-1), and beta- (β-) oxidation steps. nih.gov These findings were significant as the presence of these compounds could initially be mistaken for an inborn metabolic disease. nih.gov

Table 1: Proposed Metabolic Pathways and Associated Compounds of 2-Octenylsuccinic Acid Identified in Human Urine nih.gov
Metabolic PathwayDescription of Chemical TransformationExample of Associated Compound Detected
Beta-Oxidation Sequential shortening of the octenyl fatty acid chain by two carbon units.Metabolites resulting from the cleavage of the octenyl chain.
Omega-Oxidation Oxidation of the terminal methyl group (ω-carbon) of the octenyl chain to a carboxylic acid.Dicarboxylic acid derivatives of OSA.
Omega-1-Oxidation Oxidation of the carbon atom adjacent to the terminal methyl group (ω-1 carbon).Hydroxy- and keto-derivatives of OSA.
Secondary Abnormalities Increased levels of other organic acids, potentially due to metabolic disruption.Glutaric acid and 2-Ketoglutaric acid.

Conformational Changes Induced by 2-Octenylsuccinic Acid Esterification in Biomacromolecules

The esterification of biopolymers with 2-octenyl succinic anhydride introduces the amphiphilic 2-octenylsuccinyl group, which can profoundly alter the three-dimensional structure and functional properties of the parent macromolecule.

Chemical modification of enzymes like α-amylase with 2-octenyl succinic anhydride (2-OSA) leads to significant changes in their secondary structure and stability. nih.gov Analysis of circular dichroism (CD) spectra reveals that this modification alters the relative proportions of α-helices, β-sheets, and random coils within the protein's structure. nih.gov These conformational changes are linked to observed improvements in the enzyme's thermostability and stability at different pH levels. nih.gov The modification can induce a degree of structural rigidity, which contributes to its enhanced resilience. nih.gov

Table 2: Effect of Chemical Modification on the Secondary Structure of α-Amylase nih.gov
Secondary Structure ElementChange upon Modification with 2-OSAImplication
α-Helix Evident changes in fractional content.Altered protein folding and stability.
β-Sheet Evident changes in fractional content.
Random Coil Evident changes in fractional content.

When starch is modified with 2-octenyl succinic anhydride, its granular and crystalline architecture undergoes notable changes.

Table 3: Impact of OSA Esterification on the Relative Crystallinity (RC) of Starches
Starch SourceDegree of Substitution (DS)Relative Crystallinity (RC) of Native Starch (%)Relative Crystallinity (RC) of Modified Starch (%)Reference
Wheat Starch0.01938.636.1 mdpi.com
High-Amylose Japonica Rice Starch0.0177Not specifiedSlightly decreased mdpi.com
High-Amylose Japonica Rice Starch0.0285Not specifiedFurther decreased mdpi.com
Corn Starch (Jet Milled)Not specifiedDecreased as jet milling intensity increased prior to modification. nih.gov

The process of esterification inherently increases the molecular weight (MW) of the biopolymer by adding the mass of the 2-octenylsuccinyl group to the polymer backbone. nih.govnih.gov Studies on biopolymers such as sphingan WL gum have shown that modification with OSA leads to an increased MW. nih.gov This increase in mass and the introduction of hydrophobic octenyl chains can promote intermolecular associations, affecting properties like viscosity. nih.gov

While biopolymers like polysaccharides are naturally polydisperse, meaning they consist of a range of molecular weights, the modification process can potentially influence this distribution. researchgate.netsciepub.com An uneven reaction, where some polymer chains are modified to a greater extent than others, could lead to a broadening of the molecular weight distribution. The analysis of this distribution, often performed using techniques like size-exclusion chromatography (SEC), is essential for understanding how the modification affects the physical and functional properties of the final product. researchgate.net

Advanced Analytical Characterization of 2 Octenylsuccinic Acid Derivatives

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for elucidating the structural changes that occur in biopolymers upon esterification with OSA. These techniques provide insights into the chemical bonding, secondary structure of proteins, and the local environment of specific amino acid residues.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ester Linkage Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for confirming the successful esterification of polysaccharides and proteins with 2-octenylsuccinic anhydride (B1165640) (OSA). The formation of an ester linkage introduces new functional groups that exhibit characteristic absorption bands in the infrared spectrum.

The covalent bonding of OSA to a biopolymer, such as starch, results in the appearance of new absorption bands that are not present in the spectrum of the native material. researchgate.net Specifically, a distinct peak appears around 1724-1730 cm⁻¹ , which is attributed to the C=O stretching vibration of the newly formed ester carbonyl group. nih.govmdpi.com Another characteristic band emerges at approximately 1570 cm⁻¹ , corresponding to the asymmetric stretching vibration of the carboxylate group (RCOO⁻) from the succinic acid moiety. researchgate.netmdpi.com The presence of these two peaks is a clear indicator of successful esterification. researchgate.net

The intensity of the peak at ~1730 cm⁻¹ can also be correlated with the degree of substitution (DS), which is a measure of the average number of hydroxyl groups substituted per monomer unit of the biopolymer. An increase in the concentration of OSA used during the modification process leads to a higher DS, which in turn results in a more intense absorption band for the ester carbonyl group. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for OSA-Modified Starch

Wavenumber (cm⁻¹)AssignmentSignificance
~3400O-H stretchingPresent in both native and modified starch, related to hydroxyl groups.
~2930C-H stretchingPresent in both native and modified starch. nih.gov
~1730 C=O stretching of ester carbonyl Confirms the formation of the ester linkage. nih.gov
~1570 Asymmetric stretching of RCOO⁻ Indicates the presence of the carboxylate group from OSA. researchgate.net
~1640H-O-H bending of absorbed waterPresent in both native and modified starch. mdpi.com

Studies on various starches, including wheat, corn, and porous starch, have consistently utilized FT-IR to confirm OSA modification. researchgate.netnih.govmdpi.com For instance, research on OSA-modified porous starch clearly showed the appearance of bands at 1725 cm⁻¹ and 1570 cm⁻¹, confirming the formation of the ester linkage. researchgate.net Similarly, analysis of OSA-treated wheat starch revealed a distinct carbonyl peak at approximately 1730 cm⁻¹, with its intensity increasing with higher OSA concentrations. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Changes

Circular Dichroism (CD) spectroscopy is a sensitive technique used to investigate the secondary structure of proteins and detect conformational changes that may occur upon modification with reagents like 2-octenylsuccinic anhydride. mdpi.comnih.gov This method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. mdpi.comnih.gov The peptide bonds in different secondary structural elements (α-helices, β-sheets, turns, and unordered structures) give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). nih.govnih.gov

Modification of proteins with OSA can alter their secondary structure by introducing bulky, hydrophobic octenyl groups and negatively charged carboxyl groups. These modifications can disrupt existing hydrogen bonding networks and electrostatic interactions that stabilize the native protein conformation. CD spectroscopy can quantify these changes.

For example, an α-helical protein typically shows two negative bands of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. mdpi.com A protein rich in β-sheets will exhibit a negative band around 216-218 nm and a positive band near 195 nm. mdpi.comlibretexts.org Unordered or random coil structures lack the strong, characteristic peaks of ordered structures. nih.gov

Table 2: Typical Far-UV CD Spectral Features of Protein Secondary Structures

Secondary StructureWavelength of Negative Peak(s) (nm)Wavelength of Positive Peak(s) (nm)
α-Helix~222, ~208~192
β-Sheet~216-218~195
Unordered/Random CoilBroad negative band ~195-200Weak or no positive band
Polyproline II (PPII)~190-200 (large)~220

Fluorescence Spectroscopy (Intrinsic and Extrinsic Tryptophan Fluorescence)

Fluorescence spectroscopy is a highly sensitive technique for probing the local environment of aromatic amino acid residues in proteins, particularly tryptophan. nist.govlabbot.bio Changes in the tertiary structure of a protein, such as those potentially induced by modification with 2-octenylsuccinic acid, can be monitored by observing changes in the fluorescence properties of these intrinsic probes. nih.gov

Intrinsic Tryptophan Fluorescence: Tryptophan is the dominant intrinsic fluorophore in proteins, typically excited at wavelengths around 295 nm to avoid exciting tyrosine residues. creative-biolabs.com The wavelength of maximum emission (λmax) and the quantum yield (intensity) of tryptophan fluorescence are extremely sensitive to the polarity of its microenvironment. nist.govresearchgate.net

Buried Tryptophan: When a tryptophan residue is buried within the hydrophobic core of a folded protein, its environment is nonpolar. This results in a fluorescence emission maximum at shorter wavelengths (blue-shifted), typically around 330-340 nm . labbot.bio

Exposed Tryptophan: If a conformational change exposes the tryptophan residue to the aqueous solvent, its environment becomes highly polar. This causes a shift in the emission maximum to longer wavelengths (red-shifted), around 350-355 nm . labbot.biobmglabtech.com

Modification of a protein with OSA introduces amphiphilic groups that can cause partial unfolding or conformational rearrangements. If these changes alter the environment around tryptophan residues, it will be reflected in the intrinsic fluorescence spectrum. For example, a red shift in the λmax of an OSA-modified protein compared to its native form would suggest that one or more tryptophan residues have become more exposed to the solvent, indicating a change in the protein's tertiary structure. bmglabtech.com

Extrinsic Fluorescence: While not explicitly mentioned in the outline's title, extrinsic fluorescence involves adding external fluorescent probes (like 8-Anilino-1-naphthalenesulfonic acid, ANS) that bind to hydrophobic regions on a protein's surface. An increase in ANS fluorescence upon binding to an OSA-modified protein would indicate an increase in accessible surface hydrophobicity, often correlated with protein unfolding or aggregation.

Table 3: Environmental Effects on Tryptophan Fluorescence Emission

Tryptophan EnvironmentPolarityTypical Emission λmax (nm)
Buried in protein coreNonpolar330-340
Exposed to aqueous solventPolar350-355

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS is particularly useful for analyzing the surface chemistry of modified biopolymers, such as OSA-starch.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For OSA-modified materials, XPS can confirm the presence of the octenylsuccinate group on the surface. The analysis of the high-resolution C 1s spectrum is particularly informative. The C 1s spectrum of native starch can be deconvoluted into peaks corresponding to C-C/C-H bonds, C-O bonds (from hydroxyl groups), and O-C-O bonds (from the glycosidic linkage). After modification with OSA, new peaks corresponding to the carbon atoms in the octenyl chain and, importantly, the carboxyl/ester groups appear.

A study on OSA-modified corn starch showed that the relative content of carbon and oxygen elements changed after esterification. mdpi.com This change was attributed to the substitution of hydroxyl groups on the starch molecule by the carboxyl groups from OSA, providing indirect evidence of the modification. mdpi.com By comparing the atomic concentrations of carbon and oxygen on the surface of native versus modified samples, XPS can provide quantitative data that supports the successful grafting of the OSA moiety.

Table 4: Representative Binding Energies (BE) in XPS for OSA-Modified Biopolymers

ElementCore LevelFunctional GroupApproximate Binding Energy (eV)
CarbonC 1sC-C, C-H (Aliphatic)~285.0
CarbonC 1sC-O (Hydroxyl/Ether)~286.5
CarbonC 1sO-C-O (Acetal)~288.0
CarbonC 1sO=C-O (Carboxyl/Ester) ~289.0
OxygenO 1sC-O~532.8

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of 2-octenylsuccinic acid and its derivatives, especially for determining the degree of substitution and identifying isomeric forms.

Liquid Chromatography/UV (LC/UV) for Isomer Separation and Quantification

Liquid Chromatography with Ultraviolet (UV) detection is a robust method for the separation and quantification of 2-Octenylsuccinic acid isomers, particularly in complex matrices like nutritional products. researchgate.net This technique allows for the direct determination of both free and starch-bound OSAc. researchgate.net

A validated method involves the release of OSAc from the modified starch through mild alkaline hydrolysis, followed by separation using reversed-phase chromatography. researchgate.net The isomers, primarily cis-2-OSAc and trans-2-OSAc, can be effectively separated and are detected by UV absorbance at a low wavelength, such as 192 nm. researchgate.netresearchgate.net This wavelength exploits the intensely absorbing ethylenic chromophore of the OSAc molecule, providing a significantly stronger signal than detection at 200 nm. researchgate.netresearchgate.net The use of a mobile phase with minimal UV absorptivity, such as a phosphate (B84403) buffer/acetonitrile (B52724) system, is critical for achieving high sensitivity. researchgate.net

The method's suitability has been demonstrated through rigorous validation, assessing linearity, precision, accuracy, and selectivity. researchgate.net For instance, a typical analysis can achieve excellent linearity with an average R² value of 0.99991. researchgate.net The limits of quantification (LOQ) and detection (LOD) for OSAc in a nutritional product matrix have been reported as 30 mg/kg and 10 mg/kg, respectively. researchgate.net This LC/UV approach is sufficiently simple and reliable for routine quality control, verifying the proper fortification of products with OSA-modified starch and assessing its stability throughout processing and shelf life. researchgate.net

Validation Parameters for LC/UV Quantification of OSAc researchgate.net
ParameterResult
Linearity (R²)0.99991 ± 0.00008 (average, n=12)
Intermediate Precision (RSD)1.1% to 2.5%
Accuracy (Spike Recovery)97.9% ± 0.7%
Limit of Quantification (LOQ)30 mg/kg in nutritional product
Limit of Detection (LOD)10 mg/kg in nutritional product

Gel Permeation Chromatography-Multi Angle Laser Light Scattering (GPC-MALLS) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), coupled with a Multi-Angle Laser Light Scattering (MALLS) detector, is a powerful technique for determining the absolute molecular weight and molecular weight distribution of polymers without relying on column calibration with molecular standards. wyatt.comshimadzu.com This is particularly valuable for characterizing OSA-modified polymers, such as OSA-starch, where properties are strongly dependent on molecular size. azom.com

In a GPC/SEC system, molecules are separated based on their hydrodynamic volume as they pass through a porous column matrix. azom.com Larger molecules elute faster, while smaller molecules penetrate the pores more deeply and elute later. shimadzu.comazom.com The MALLS detector then measures the intensity of light scattered by the molecules at multiple angles as they elute from the column. wyatt.com This data, combined with concentration information from a detector like a refractive index (RI) detector, allows for the direct calculation of the absolute molar mass at each point in the chromatogram. wyatt.com

This technique provides key parameters for polymer characterization:

Weight-average molecular weight (Mw): Sensitive to larger molecules in the distribution.

Number-average molecular weight (Mn): Sensitive to smaller molecules in the distribution.

Polydispersity Index (PDI = Mw/Mn): A measure of the breadth of the molecular weight distribution. A narrow peak indicates a narrow distribution, while a broad peak signifies a wide range of molecular weights. shimadzu.com

For example, GPC analysis of starch modified in a dispersed phase with OSA has been used to determine absolute molecular weight averages, revealing how processing conditions affect the polymer size. researchgate.net The technique can show a decrease in molecular weight due to mechanical stress during processing. researchgate.net

Molecular Weight Averages Determined by GPC shimadzu.comazom.com
ParameterDescriptionInformation Provided
Weight-Average Molecular Weight (Mw)The average molecular weight where the contribution of each molecule is weighted by its mass.Influenced more by the high-molecular-weight fractions.
Number-Average Molecular Weight (Mn)The total weight of the polymer divided by the total number of molecules.Sensitive to the number of molecules, influenced by low-molecular-weight fractions.
Polydispersity Index (PDI)The ratio of Mw to Mn (Mw/Mn).Indicates the breadth of the molecular weight distribution. PDI ≥ 1.

High-Performance Liquid Chromatography (HPLC) for Derivatized Extracts

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Octenylsuccinic acid and its anhydride precursor, OSA. nih.gov The method can successfully determine both the free and bound octenylsuccinate (OS) content in modified starches. nih.gov A typical HPLC system for this analysis employs a C18 column with a diode array detector (DAD). nih.gov

An effective elution system consists of an acetonitrile and water mixture (e.g., 45:55, v/v) containing 0.1% trifluoroacetic acid (TFA). nih.gov Using a combination of HPLC-DAD and HPLC with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS), researchers have identified multiple isomers and related compounds in OSA reagent and modified starch extracts. nih.gov These include major peaks identified as 1-OS acid, cis-2-OS acid, and trans-2-OS acid, as well as minor peaks corresponding to their anhydride forms (cis-2-OSA and trans-2-OSA). nih.gov

For certain applications, derivatization of the carboxylic acid groups can enhance detection and separation. nih.gov While various derivatization reagents exist for organic acids to improve analysis by techniques like positive electrospray ionization (ESI) mass spectrometry, the direct analysis of underivatized OSAc by reversed-phase HPLC with UV detection is well-established and often sufficient for quantification. researchgate.netnih.gov The ability to directly measure the composition of OS in modified starch is crucial for controlling the degree of substitution and understanding the functional properties of the final product. nih.gov

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and shape of OSA-modified materials, particularly OSA-starches. nih.govacs.org The technique provides high-resolution images of the sample's topography.

Studies on various starches (e.g., corn, rice, sago, quinoa) consistently show that modification with OSA generally does not significantly alter the surface morphology or shape of the starch granules. nih.govnih.govresearchgate.net The granules of OSA-modified starch typically retain the shape of the native starch, such as the polyhedral and irregular polygonal shapes characteristic of rice and quinoa starch, respectively. nih.govnih.gov However, some minor surface changes, such as slight erosion or loss of edge definition, have been occasionally reported. researchgate.net SEM images are also used to observe the interaction of OSA-starch granules in applications like Pickering emulsions, where they can be seen adsorbing at the oil-water interface, forming a stabilizing layer around oil droplets. myfoodresearch.comresearchgate.net For example, in stable emulsions, starch granules can be observed covering the drop surface in a closely packed layer. myfoodresearch.com

Summary of SEM Findings on OSA-Modified Starches
Starch SourceObserved Morphological ChangesReference
Japonica Rice StarchOSA modification did not change the surface morphology of granules. nih.gov
Quinoa StarchGranules remain irregular polygonal shaped with smooth edges. nih.gov
Sago StarchSome erosion with lost definition of edges was observed post-modification. researchgate.net
Corn StarchDual modification with jet milling and OSA led to increased surface roughness. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, size, and shape of nanomaterials. nanocomposix.com It is the preferred method for directly measuring the size and size distribution of nanoparticles. nanocomposix.com In the context of 2-Octenylsuccinic acid derivatives, TEM is particularly useful for characterizing OSA-modified starch nanoparticles (SNPs) and complexes.

For instance, TEM analysis of OSA-modified taro starch nanoparticles revealed that the particles were generally oval or round. nih.gov The study also showed that the particle size increased with a higher degree of substitution (DS) of OSA. nih.gov SNPs with a DS of 0.024 had diameters of approximately 60–80 nm, while those with a DS of 0.036 were larger, ranging from 150–200 nm. nih.gov In another study, TEM was used to visualize complexes formed between OSA-starch (OSAS), soy protein (SP), and epigallocatechin gallate (EGCG). frontiersin.org The images showed that the individual OSAS-SP-EGCG complexes became smaller but aggregated to form larger fragments, a distinct morphology compared to the precursor materials. frontiersin.org This technique provides critical visual evidence of the nanostructure of these modified materials. youtube.comutexas.edu

Atomic Force Microscopy (AFM) for Surface Roughness

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanoscale, providing high-resolution, three-dimensional images and quantitative data on surface roughness. atomfair.comicspicorp.comoamjms.eu The technique uses a sharp probe to scan the sample surface, allowing for the calculation of various roughness parameters, including the average roughness (Ra or Sa) and the root-mean-square roughness (Rq or Sq). atomfair.comoxinst.com

AFM is particularly suited for analyzing thin films and modified surfaces where nanoscale texture is critical. oxinst.comfrontiersin.org For instance, AFM analysis of films can reveal how different components affect surface smoothness, with root-mean-square (RMS) roughness values providing a quantitative measure. researchgate.net In studies involving OSA-modified starch, surface roughness is an important characteristic. Research has shown that dual modification of corn starch, involving jet milling and OSA treatment, leads to an increase in surface roughness. researchgate.net This increased roughness, along with changes in hydrophobicity, can influence the functional properties of the modified starch, such as its behavior in emulsions. researchgate.net AFM provides the precision necessary to quantify these subtle but significant changes in surface texture that are beyond the resolution of other techniques. icspicorp.com

Common Surface Roughness Parameters Measured by AFM atomfair.comoxinst.com
ParameterSymbolDescription
Average RoughnessRa (profile), Sa (areal)The arithmetic mean of the absolute deviations of the roughness profile from the mean line.
Root Mean Square (RMS) RoughnessRq (profile), Sq (areal)The standard deviation of the height deviations from the mean plane. More sensitive to large peaks and valleys than Ra.
Maximum Height RoughnessRzThe vertical distance between the highest peak and the lowest valley within a defined sampling length.

Crystalline Structure Analysis

Analysis of the crystalline structure of OSA-modified materials, primarily starches, reveals how the chemical modification impacts the inherent semi-crystalline nature of the native polymer.

X-ray Diffraction (XRD) is a primary technique used to investigate the crystalline properties of OSA-modified starches. It provides information on both the crystalline pattern (polymorphic form) and the degree of crystallinity (the proportion of crystalline to amorphous regions).

The modification of starch with 2-octenylsuccinic anhydride typically involves an esterification reaction that predominantly occurs in the more accessible amorphous regions of the starch granule mdpi.comnih.govgxu.edu.cn. As a result, the fundamental crystalline pattern of the starch is generally preserved post-modification. For instance, taro starch nanoparticles, which exhibit a B-type crystalline structure, retain this pattern after modification with OSA nih.gov. Similarly, native normal Japonica rice starch with an A-type pattern and high-amylose Japonica rice starch with a C-type pattern both maintain their respective diffraction patterns after OSA modification nih.gov.

While the crystalline type remains unchanged, a common finding is that the relative crystallinity of the starch decreases after OSA modification gxu.edu.cnmdpi.com. This reduction is attributed to the disruption of the polymer chains, primarily in the amorphous regions, and potential minor disruptions at the surface of the crystalline lamellae. The intensity of the characteristic diffraction peaks tends to decrease, and the peaks may broaden as the degree of substitution (DS) increases gxu.edu.cn. For example, the crystallinity of taro starch nanoparticles decreased from 57.78% to 48.16% as the DS increased to 0.036 nih.gov. A similar trend was observed in high-amylose Japonica rice starch, where the relative crystallinity dropped from 28.3% in its native form to 27.1% at a DS of 0.0285 mdpi.com.

The table below summarizes findings from various studies on the effect of OSA modification on the crystallinity of different starches.

Starch SourceDegree of Substitution (DS)Crystalline PatternRelative Crystallinity (%)
Taro Starch Nanoparticles nih.gov0 (Native)B-type57.78
0.024B-type51.64
0.036B-type48.16
Turmeric Starch mdpi.com0 (Native)B-type32.59
(3% OSA addition)B-type18.39
High-Amylose Japonica Rice Starch mdpi.com0 (Native)C-type28.3
0.0177C-type27.5
0.0285C-type27.1
Corn Starch (MASPS method) gxu.edu.cn0 (Native)Not specified26.5
(MA for 30 min)Not specified21.0
(MA for 120 min)Not specified11.8

MASPS: Mechanical Activation-assisted Solid Phase Synthesis; MA: Mechanical Activation

Colloidal and Surface Science Characterization

The introduction of the hydrophobic octenyl group and the hydrophilic carboxyl group by OSA modification imparts amphiphilic properties to the derivatives, significantly altering their colloidal and surface characteristics.

Analyzing the particle size distribution of OSA-modified starch provides insights into the physical changes occurring to the granules or particles during the modification process. Techniques like dynamic light scattering (DLS) and laser light scattering are commonly employed for these measurements.

The effect of OSA modification on particle size can vary depending on the starch source and the reaction conditions. In some instances, the esterification process leads to an increase in particle size. For example, the average diameter of taro starch nanoparticles increased from 132 nm to 493 nm as the DS rose to 0.036 nih.gov. This increase can be attributed to the addition of the bulky octenylsuccinate groups and potential aggregation of the hydrophobically modified particles in aqueous suspension mdpi.comijfe.org.

Conversely, studies on high-amylose Japonica rice starch have shown that OSA modification does not significantly influence the particle size distribution mdpi.com. The volume-average particle diameter of the native starch was 8.67 µm, while the modified versions with DS values of 0.0177 and 0.0285 had diameters of 8.56 µm and 8.87 µm, respectively, which were not statistically different mdpi.com. This suggests that for certain types of starch granules, the modification occurs without causing significant swelling or aggregation.

The following table presents data on particle size changes in starches upon OSA modification.

Starch SourceDegree of Substitution (DS)Average Particle Diameter
Taro Starch Nanoparticles nih.gov0 (Native)132 nm
0.024295 nm
0.036493 nm
High-Amylose Japonica Rice Starch mdpi.com0 (Native)8.67 µm
0.01778.56 µm
0.02858.87 µm
Sago Starch ijfe.org0 (Native)Not specified
0.012029.05 µm

Zeta potential is a critical parameter for characterizing the surface charge of particles in a colloidal dispersion and predicting the stability of the system. The modification of starch with OSA introduces anionic carboxyl groups, which significantly alters the surface charge properties.

At intermediate pH values (above the pKa of the carboxylic acid), the carboxyl groups are deprotonated, imparting a negative charge to the surface of the OSA-modified starch particles researchgate.netlu.se. This negative charge leads to electrostatic repulsion between the particles, which can enhance the stability of the dispersion and prevent aggregation or sedimentation semanticscholar.org.

Techniques such as electrical asymmetrical flow field-flow fractionation (EAF4) have been utilized to determine the charge properties and zeta potential across the molar mass distribution of OSA-starch lu.seumsa.bo. Studies have shown that as the pH increases, the zeta potential of particles like zein (B1164903) nanoparticles complexed with OSA-modified starch becomes more negative semanticscholar.org. For example, the zeta potential of zein nanoparticles alone changed from positive to negative as pH increased from 4.0 to 9.0, crossing a point of isoelectricity around pH 5.5-6.0 where they are least stable. The addition of OSA-modified starch provides electrostatic repulsion, inhibiting aggregation and enhancing stability, especially around the isoelectric point of the original particle semanticscholar.org. This demonstrates the role of OSA-derivatives as effective electrostatic stabilizers in colloidal systems.

Quantitative Determination of Degree of Substitution (DS)

The degree of substitution (DS) is a fundamental parameter that quantifies the extent of modification. It is defined as the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit of the starch polymer. The DS significantly influences the functional properties of the OSA-derivative.

Several methods are available for determining the DS of OSA-modified starch, with the most common being a titrimetric method based on alkali saponification mdpi.comnih.gov. This procedure involves the following steps:

An accurately weighed amount of the OSA-modified starch is suspended in a solution.

A known excess amount of a standardized sodium hydroxide (B78521) (NaOH) solution is added to the suspension.

The mixture is stirred for an extended period (e.g., 24 hours) to ensure complete saponification of the ester linkages, which consumes the NaOH.

The excess, unreacted NaOH is then back-titrated with a standardized solution of hydrochloric acid (HCl) using an indicator like phenolphthalein (B1677637) nih.gov.

A blank titration is performed using the native, unmodified starch to account for any acid-consuming components naturally present.

The DS can then be calculated based on the amount of NaOH consumed by the octenylsuccinate groups.

Other analytical techniques that can be used for DS determination include Fourier-transform infrared spectroscopy (FTIR), where the intensity of the carbonyl peak (around 1730 cm⁻¹) can be correlated with the DS, and nuclear magnetic resonance (NMR) spectroscopy researchgate.netmdpi.com. Methods based on liquid chromatography have also been developed for the direct determination of octenylsuccinic acid released after hydrolysis researchgate.net.

The DS is highly dependent on the reaction conditions, such as the concentration of OSA, pH, temperature, and reaction time nih.govnih.gov.

The table below shows examples of DS values obtained under different reaction conditions.

Starch SourceOSA Concentration (% based on starch)Reaction ConditionsDegree of Substitution (DS)
Early Indica Rice Starch nih.gov3%4 h, 33.4 °C, pH 8.4, 36.8% slurry0.0188
Turmeric Starch mdpi.com3%5 h, 40 °C, pH 8, 35% slurry0.0282
Porous Corn Starch nih.gov3%1 h, 35 °C, pH 8.5>0.0195
Porous Corn Starch nih.gov5%1 h, 35 °C, pH 8.5>0.0289
Wheat Starch mdpi.com2%2 h, pH 8.5-9.00.044
Wheat Starch mdpi.com8%2 h, pH 8.5-9.00.091

Functional Properties and Interfacial Phenomena of 2 Octenylsuccinic Acid Modified Systems

Amphiphilicity and Interfacial Activity Mechanisms

The functional efficacy of 2-Octenylsuccinic acid-modified systems stems from their amphiphilic nature. The modification process grafts a hydrophobic octenyl group (a short hydrocarbon chain) and a hydrophilic dicarboxylic succinic acid group onto the polymer backbone, such as starch mdpi.comresearchgate.net. This dual characteristic allows the molecule to act as a surfactant.

The mechanism of interfacial activity involves the molecule's orientation at the boundary between two immiscible phases, typically oil and water. The hydrophobic octenyl "tail" preferentially penetrates the oil phase, while the hydrophilic carboxyl-containing "head" remains in the aqueous phase mdpi.commdpi.com. This alignment at the interface reduces the interfacial tension between the oil and water, a critical factor for the formation and stabilization of emulsions researchgate.netmdpi.com. By lowering the energy required to create new surface area, it facilitates the dispersion of one liquid into another as fine droplets.

Emulsifying Capabilities and Emulsion Stability

The amphiphilic structure of 2-Octenylsuccinic acid-modified starch makes it a highly effective emulsifier, capable of forming and stabilizing various emulsion types. Its performance is notable in both traditional oil-in-water emulsions and more complex Pickering systems.

In oil-in-water (O/W) emulsions, 2-Octenylsuccinic acid-modified starch adsorbs to the surface of oil droplets, forming a protective interfacial layer. This layer provides stability primarily through a steric hindrance mechanism nih.gov. The bulky polymer chains extend from the droplet surface into the continuous aqueous phase, creating a physical barrier that prevents droplets from approaching each other closely and coalescing researchgate.net. This steric repulsion is a key factor in the stability of these emulsions researchgate.net. The resulting emulsions can be stable for extended periods, with some studies reporting stability for up to 180 days at various temperatures nih.gov. Furthermore, these modified starches are effective in stabilizing high internal phase emulsions (HIPEs), where the internal oil phase can constitute a very high volume fraction nih.gov.

2-Octenylsuccinic acid-modified starch can also function as a solid particle stabilizer in Pickering emulsions elsevierpure.com. In this role, the starch, often in its granular form, adsorbs irreversibly at the oil-water interface semanticscholar.orgnih.gov. These solid particles form a dense, rigid mechanical barrier around the oil droplets, offering robust protection against both coalescence and Ostwald ripening btbuspxb.comnih.gov. Microscopic analyses have shown oil droplets being completely enveloped by the starch particles btbuspxb.com. Pickering emulsions stabilized with granular OSA-modified starch have demonstrated exceptional long-term stability compared to emulsions stabilized by the same polymer in a dissolved state nih.gov. The stability of these systems is influenced by factors such as pH and particle concentration, with optimal stability often observed under specific conditions, such as a pH of 5 btbuspxb.com.

The Emulsification Index (EI) is a measure of an emulsifier's ability to form an emulsion, calculated as the percentage of the total volume occupied by the emulsified layer. Research shows that the emulsifying activity of 2-Octenylsuccinic acid-modified starch is influenced by several factors:

Degree of Substitution (DS): The DS refers to the average number of hydroxyl groups substituted with octenyl succinyl groups per glucose unit. A higher DS generally leads to increased hydrophobicity and enhanced surface activity, resulting in a higher EI mdpi.comresearchgate.net.

Concentration: The concentration of the modified starch in the aqueous phase also plays a crucial role. An increase in concentration typically improves the EI up to a certain point, as more particles are available to stabilize the oil-water interface mdpi.commdpi.com.

pH and Ionic Strength: The stability of emulsions can be affected by the pH and ionic strength of the continuous phase, which can alter the charge and conformation of the stabilizer at the interface nih.gov.

One study on OSA-modified turmeric starch demonstrated a clear correlation between the DS and the stability of the resulting Pickering emulsion, as measured by the EI over 7 days mdpi.com.

Emulsification Index (EI) of Pickering Emulsions with Different Degrees of Substitution (DS)

Degree of Substitution (DS)EI at Day 0 (%)EI at Day 7 (%)
0 (Unmodified Starch)38.1024.52
0.014485.3475.67
0.018890.1281.45
0.022995.6786.78
0.026498.8690.23

Data sourced from a study on OSA-modified turmeric starches mdpi.com.

Long-term stability is a critical attribute of emulsions stabilized by 2-Octenylsuccinic acid-modified systems. Studies have demonstrated excellent stability over extended periods, which is attributed to the robust interfacial layers formed by the modified starch.

Emulsions prepared with certain types of OSA-modified waxy corn starch remained stable for 180 days when stored at approximately 20°C and 40°C nih.gov.

Pickering emulsions stabilized with OSA-modified starch granules maintained a constant droplet size after one month of storage, whereas emulsions made with dissolved OSA-starch experienced coalescence nih.gov.

Another study found that emulsions produced with 2 wt.% of octenylsuccinate starch spherulites were quite stable over a period of 2 months nih.gov.

In a 21-day study, the particle size of a Pickering emulsion increased, but the system remained effectively emulsified btbuspxb.com.

This long-term stability makes these systems highly valuable in products requiring a long shelf life nih.gov.

Encapsulation Properties and Micro/Nano-Encapsulation Mechanisms

The ability of 2-Octenylsuccinic acid-modified starch to form stable emulsions makes it an excellent wall material for the micro- and nano-encapsulation of lipophilic (fat-soluble) core materials. The primary mechanism involves using the modified starch to emulsify the core material—such as oils, flavors, or bioactive compounds like β-carotene—into fine droplets within an aqueous solution nih.gov.

This emulsion is then typically dried, most commonly via spray drying, to remove the water. During this process, the starch molecules form a solid, protective matrix or shell around the oil droplets, creating microcapsules researchgate.net. This solid barrier isolates the core material from the external environment, protecting it from degradation due to factors like oxidation, light, and heat nih.govresearchgate.net.

Research has shown that these systems can effectively encapsulate sensitive compounds:

High internal phase emulsions stabilized by OSA-starch demonstrated an advantage in protecting β-carotene from degradation when exposed to light and heat nih.gov.

OSA-starches have been successfully used for the microencapsulation of fish oil, a substance rich in polyunsaturated fatty acids that are prone to oxidation researchgate.net.

The encapsulation efficiency of puerarin, a bioactive compound, was proven to be enhanced by using OSA-modified starch researchgate.net.

The encapsulation efficiency is influenced by the stability of the initial emulsion; a smaller and more uniform droplet size generally leads to better retention of the core material during the drying process researchgate.net.

Rheological and Textural Property Alterations

Modification of systems with 2-Octenylsuccinic acid (OSA) induces significant changes in their rheological and textural properties. These alterations are primarily due to the introduction of bulky, hydrophobic octenyl groups onto the polymer backbone, which disrupts the native structure and introduces new intermolecular interactions.

Paste Viscosity and Gelation Characteristics

The introduction of OSA groups significantly alters the viscosity and gelation of starch pastes. Generally, OSA-modified starches exhibit higher peak viscosity compared to their native counterparts. researchgate.net This is attributed to the bulky OSA functional groups, which cause steric interactions between starch chains, influencing hydrophilicity and hydrogen bonding. researchgate.net For instance, as the degree of substitution (DS) of OSA on rice starch increases, the peak viscosity can rise dramatically. researchgate.net One study found that as the DS increased from 0 (intact starch) to 0.070, the peak viscosity increased from 668 to 6822 cP. researchgate.net Similarly, OSA-modified foxnut starch showed a peak viscosity (PV) range of 3273-3939 cP, which was significantly higher than the 2744 cP of native starch. researchgate.net

Conversely, some studies report a decrease in viscosity after OSA modification, particularly in potato starch, where peak, hot pasting, final, and setback viscosities were found to decrease. scielo.br This suggests that the effect of OSA on viscosity can be dependent on the starch source and the specific modification conditions.

Gelation characteristics are also markedly affected. OSA modification typically leads to a decrease in gelatinization and pasting temperatures. researchgate.netmdpi.com For rice starch, the peak gelatinization temperature decreased from 68.5°C to 63.2°C as the DS increased to 0.070. researchgate.net The gel strength of OSA-modified starches is often lower than that of native starches. scielo.br However, the gels formed from OSA-modified starch can be soft and elastic, with improved freeze-thaw stability, as indicated by reduced water syneresis after freeze-thaw cycles. scielo.brmdpi.com

Table 1: Effect of 2-Octenylsuccinic Acid Modification on Pasting Properties of Various Starches

Starch SourceDegree of Substitution (DS)Peak Viscosity (cP)Pasting Temperature (°C)Reference
Rice Starch066888.7 researchgate.net
Rice Starch0.070682251.5 researchgate.net
Foxnut StarchNative2744- researchgate.net
Foxnut StarchOSA-Modified3273-3939Lower than native researchgate.net
High-Amylose Rice Starch0.02855730Lower than native mdpi.com

Flowability and Cohesive Nature of Modified Powders

The modification of starch with 2-Octenylsuccinic acid can improve the flow properties of the resulting powders. researchgate.netnih.gov This enhancement is often attributed to changes in particle morphology and a reduction in inter-particle cohesion. researchgate.net Studies on buckwheat starch modified by OSA esterification showed it resulted in irregular surface shapes and reduced cohesion between particles. researchgate.net

The addition of OSA can lead to amorphous aggregated structures, which may be generated during gelatinization processes, and these structures are favorable for the flow properties of the powders. nih.gov Parameters such as the angle of repose, Carr's index, and Hausner's ratio are used to quantify powder flowability. For example, one study noted that adding eggshell powder to potato starch, which can mimic the effect of surface modification by reducing cohesion, decreased the angle of repose from 63° to 38°, indicating significantly improved flow. researchgate.net While direct data on OSA-modified starch flow indices is limited in the provided context, the general finding is that the modification mitigates cohesion and improves flow. researchgate.net

Water Interaction Properties

The introduction of amphiphilic OSA groups alters how modified systems, particularly starches, interact with water, affecting their capacity to bind water and their solubility characteristics.

Water Binding Capacity

Modification with 2-Octenylsuccinic acid generally enhances the water binding capacity (WBC) of starches. mdpi.compotravinarstvo.com The introduction of OSA groups into the starch structure can improve freeze-thaw stability and increase swelling, which contributes to increased water sorption capacity. researchgate.net In one study, turmeric starch modified with OSA showed an improved water-binding capacity. mdpi.com Similarly, potato starch modified with OSA and subsequently enriched with calcium ions exhibited a significantly higher WBC than the native starch; at 25°C, the modified starch had a WBC three times greater than the blank sample. potravinarstvo.com This increase is linked to the loosening of the starch's molecular structure, allowing more water to be held.

Table 2: Water Binding Capacity (WBC) of Native vs. OSA-Modified Starch

Starch TypeModificationTemperature (°C)WBC (g/g)Relative IncreaseReference
Potato StarchNative (Blank)25-- potravinarstvo.com
Potato StarchOSA + Calcium Ions25-3x greater than blank potravinarstvo.com
Foxnut StarchNative-1.29- researchgate.net
Foxnut Starch3% OSA-0.9(decreased) researchgate.net

Note: While most sources indicate an increase, results can vary depending on the starch source and modification level, as seen with foxnut starch.

Solubility and Swelling Degree Enhancements

The solubility and swelling degree of starches are typically enhanced following modification with 2-Octenylsuccinic acid. researchgate.netmdpi.compotravinarstvo.com The esterification process loosens the molecular structure of the starch, which allows water molecules to penetrate the granules more easily. mdpi.com The introduced carboxylic acid groups are strongly hydrophilic, intensifying the interaction between the modified starch and water. mdpi.com

Studies have shown that the solubility and swelling power of OSA-modified turmeric starch were significantly higher than those of the native version. mdpi.com This effect increases with a higher degree of substitution. mdpi.com Similarly, OSA-modified potato starch enriched with calcium ions was 14 times more soluble in water at 25°C than the unmodified sample. potravinarstvo.com However, some treatments, such as acid thinning, can reduce the swelling capacity of native starch. researchgate.net

Table 3: Solubility and Swelling Power of Native vs. OSA-Modified Starch

Starch TypeModificationSolubility (%)Swelling Power (g/g)Reference
Foxnut StarchNative52.77 researchgate.net
Foxnut Starch3% OSA4813.60 researchgate.net
Turmeric StarchNativeLowerLower mdpi.com
Turmeric StarchOSA-ModifiedSignificantly HigherSignificantly Higher mdpi.com

Starch-Specific Functional Modifications

The esterification of starch with 2-Octenylsuccinic acid imparts several functional modifications beyond simple rheological and hydration changes. The primary outcome is the creation of an amphiphilic molecule, possessing both hydrophilic (from the starch backbone and carboxyl group) and hydrophobic (from the octenyl chain) characteristics. mdpi.comresearchgate.net

This dual nature makes OSA-modified starch an effective emulsifier, capable of stabilizing oil-in-water emulsions. mdpi.comresearchgate.netmdpi.com The hydrophobic octenyl group adsorbs at the oil-water interface, while the hydrophilic starch backbone remains in the aqueous phase, creating a steric barrier that prevents droplet coalescence. mdpi.com The emulsifying stability of OSA-modified high-amylose starch was found to be comparable to that of OSA-modified normal starch. mdpi.com

Another significant functional modification is the reduction of retrogradation, which is the tendency of gelatinized starch to reassociate upon cooling. researchgate.netscielo.br The bulky OSA groups sterically hinder the realignment of starch chains, particularly amylose (B160209), thereby improving the freeze-thaw stability of starch pastes and reducing syneresis. scielo.brmdpi.com Furthermore, OSA modification can increase the content of resistant starch (RS), which is not easily digested and has potential health benefits. mdpi.com For high-amylose Japonica rice starch, OSA modification increased the RS content from 29.85% in native starch to 35.45% in a derivative with a DS of 0.0285. mdpi.com

Impact on Gelatinization Temperature and Enthalpy

The process of starch gelatinization, which involves the disruption of the semi-crystalline granular structure upon heating in water, is notably affected by OSA modification. Research indicates that the introduction of bulky octenylsuccinate groups weakens the internal hydrogen bonding within the starch granules. This disruption facilitates an earlier onset of swelling and loss of crystallinity.

Studies have consistently shown that as the degree of substitution (DS) with OSA increases, both the gelatinization temperature and the enthalpy of gelatinization (ΔH) tend to decrease. For instance, in one study on rice starch, as the DS increased from 0 (native starch) to 0.070, the peak gelatinization temperature decreased from 68.5°C to 63.2°C when analyzed by Differential Scanning Calorimetry (DSC) nih.gov. Similarly, research on rice, wheat, and potato starches showed that the enthalpy of all OSA-modified starches gradually decreased with an increased DS nih.gov. This reduction in enthalpy signifies that less energy is required to melt the crystalline regions of the modified starch granules.

However, the extent of these changes is also dependent on the botanical origin of the starch. While rice and wheat OSA-modified starches exhibit a clear decrease in gelatinization temperature, some studies have found that potato OSA starches may show a higher gelatinization temperature than their native counterpart nih.gov. This variation is attributed to differences in granular structure, amylose-to-amylopectin ratio, and the distribution of the OSA groups on the starch molecules.

Table 1: Effect of OSA Modification on Starch Gelatinization Temperature

Starch SourceDegree of Substitution (DS)Peak Gelatinization Temperature (°C)Reference
Rice Starch (Native)068.5 nih.gov
Rice Starch (OSA-Modified)0.07063.2 nih.gov
Waxy Rice Starch (Native)-68.9 nih.gov
Waxy Rice Starch (OSA-Modified)0.026263.1 nih.gov
Non-Waxy Rice Starch (Native)-72.2 nih.gov
Non-Waxy Rice Starch (OSA-Modified)0.025866.8 nih.gov

Retrogradation Properties

Retrogradation is the process where gelatinized starch molecules reassociate into an ordered structure upon cooling and storage, often leading to undesirable changes in texture such as hardening of gels and water separation (syneresis). The introduction of octenylsuccinate groups sterically hinders the realignment of starch chains, particularly the linear amylose molecules, thereby inhibiting retrogradation.

Digestibility Characteristics of Modified Starches

The esterification of starch with 2-octenylsuccinic anhydride (B1165640) significantly alters its digestibility profile. The added octenylsuccinate groups can impede the access of digestive enzymes, such as α-amylase, to the starch chains. This enzymatic resistance leads to a slower rate of glucose release and an increase in the fractions of starch that are digested more slowly or are resistant to digestion altogether.

Research has demonstrated that OSA modification decreases the amount of Rapidly Digestible Starch (RDS) while increasing the proportions of Slowly Digestible Starch (SDS) and Resistant Starch (RS). nih.govresearchgate.netmdpi.com For example, one study found that OSA-modified potato, corn, cassava, and waxy maize starches had significantly increased levels of SDS and RS nih.gov. In an investigation of wheat starch treated with increasing concentrations of OSA, the RS content rose from 23.4% to 35.6% in uncooked samples mdpi.com. Similarly, another study reported that the RDS, SDS, and RS contents of a particular OS starch were 28.9%, 35.3%, and 37.1%, respectively, highlighting a substantial resistant fraction nih.gov. This shift in digestibility is attributed to the steric hindrance provided by the bulky OSA groups, which limits enzymatic hydrolysis. The amylose content of the parent starch also plays a role, with studies suggesting that amylose's linear chains may have a higher affinity for OSA esterification, leading to a more pronounced decrease in digestibility in non-waxy starches compared to waxy varieties nih.gov.

Table 2: Digestibility Fractions of Native and OSA-Modified Starches

Starch TypeModificationRapidly Digestible Starch (RDS) %Slowly Digestible Starch (SDS) %Resistant Starch (RS) %Reference
OS StarchOSA-Modified28.935.337.1 nih.gov
Uncooked Wheat Starch8% OSA-13.935.6 mdpi.com
Cooked Wheat Starch2% OSA76.3-- mdpi.com
Cooked Wheat Starch8% OSA66.4-- mdpi.com
High-Amylose Rice StarchOSA-Modified (DS 0.0285)--35.45 mdpi.com

Antioxidant Activity in Modified Systems

The amphiphilic nature of OSA-starch allows it to form stable emulsions that can protect sensitive antioxidant compounds from degradation caused by oxygen, light, and heat. For instance, OSA-modified starch nanoemulsions have been shown to increase the antioxidant activity of encapsulated resveratrol by 1.4-fold compared to free resveratrol after in vitro digestion researchgate.net. This enhancement is attributed to the protective barrier provided by the starch matrix, which improves the bioaccessibility and stability of the antioxidant.

Furthermore, studies on emulsions containing natural essential oils, such as clove and eugenol, stabilized by OSA-starch have demonstrated high radical scavenging activity, reaching 76–92% and 87–91%, respectively mdpi.com. The OSA-starch matrix facilitates the dispersion of these antioxidant oils, thereby enhancing their efficacy within the system. The antioxidant properties of chitosan (B1678972) have also been noted in systems where it is used alongside OSA-modified components to create stable emulsions for delivering compounds like astaxanthin nih.gov.

Applications in Advanced Materials Science and Bioconjugation Engineering

Polymer Modification and Synthesis

The introduction of (2Z)-2-octenylsuccinic acid moieties onto polymer backbones can significantly alter their physical and chemical properties. This has led to its investigation as a key component in the synthesis and modification of various polymeric materials.

Crosslinking Agent in Polymer Production (e.g., Maleated Polyethylene (B3416737), Polypropylene)

While direct crosslinking with (2Z)-2-octenylsuccinic acid is less common, its anhydride (B1165640) is frequently used to create maleated polyolefins, such as maleated polyethylene (PE-MA) and maleated polypropylene (B1209903) (PP-MA). In this process, the maleic anhydride moiety is grafted onto the polyolefin backbone, often through a free-radical mechanism. This introduces polar functional groups onto the non-polar polymer chain.

The resulting maleated polyolefins can then undergo crosslinking reactions. The grafted succinic anhydride groups provide reactive sites for crosslinking with various agents, including diamines and diols. This process enhances the mechanical properties, thermal stability, and adhesion characteristics of the polymers. For instance, the introduction of maleic anhydride can improve the interaction between the polymer matrix and reinforcing fillers in composites.

Table 1: Methods for Grafting Maleic Anhydride onto Polyethylene

Grafting MethodDescriptionAdvantages
Melt Grafting Polyethylene and maleic anhydride are mixed in the molten state under high shear forces.Solvent-free, allows for continuous processing.
Solution Grafting The reaction is carried out in a solvent where both the polymer and monomer are soluble.Good control over grafting degree.
Reactive Extrusion Grafting occurs within an extruder, combining melting, mixing, and reaction in one step.Efficient and allows for direct processing of the modified polymer.

Development of Biocompatible Polymers for Non-Clinical Applications

These succinic acid-based polyesters have been shown to be non-toxic and support the attachment and proliferation of cells, making them promising candidates for materials in specialized applications. Their biodegradability is also a key advantage, offering more environmentally friendly alternatives to traditional petroleum-based plastics.

Surface Modification and Functionalization of Polymers and Biomaterials

(2Z)-2-Octenylsuccinic anhydride is utilized for the surface modification and functionalization of a variety of polymers and biomaterials. This process leverages the reactivity of the anhydride group, which can form covalent bonds with hydroxyl or amine groups present on the surface of the material. The introduction of the octenylsuccinate group can significantly alter the surface properties.

For instance, the hydrophobic octenyl chain can increase the hydrophobicity of a hydrophilic surface, which can be advantageous in applications requiring controlled wetting or adhesion. Conversely, the carboxylic acid groups (formed upon ring-opening of the anhydride) can increase surface polarity and provide sites for further chemical conjugation. This versatility allows for the fine-tuning of surface properties to meet the specific demands of an application.

Bioconjugation and Biopolymer Functionalization Strategies

The reactivity of (2Z)-2-octenylsuccinic anhydride with amine and hydroxyl groups makes it a valuable tool for the chemical modification of biopolymers such as proteins and enzymes. This modification can lead to enhanced stability and functionality.

Chemical Modification of Enzymes (e.g., α-Amylase)

Research has demonstrated the successful chemical modification of α-amylase using 2-octenyl succinic anhydride (2-OSA). This modification has been shown to significantly enhance the stability of the enzyme under alkaline conditions. In one study, 2-OSA-modified α-amylase exhibited a 46% increase in stability at pH 9 compared to the unmodified enzyme nih.gov.

The modification can also improve the thermostability of the enzyme. The introduction of the octenylsuccinyl groups can induce conformational changes in the enzyme's secondary structure, leading to a more rigid and stable form nih.gov. These changes are reflected in alterations to the α-helix, β-sheet, and random coil content of the protein nih.gov. Such stabilized enzymes have potential for use in various biotechnological applications where harsh conditions are encountered.

Table 2: Stability Enhancement of α-Amylase upon Modification

ModifierStability Increase at pH 9Key Findings
2-Octenyl Succinic Anhydride (2-OSA) 46%Improved thermostability and resistance to inactivation by certain metal ions. nih.gov
Succinic Anhydride (SA) 50%Enhanced stability. nih.gov
Phthalic Anhydride (PA) 91%Significant increase in activation energy and improved thermostability. nih.gov

Modification of Proteins for Enhanced Functional Properties

Beyond enzymes, (2Z)-2-octenylsuccinic anhydride is used to modify other proteins to enhance their functional properties, particularly their emulsifying capabilities. The amphiphilic nature of the octenylsuccinate group, with its hydrophobic tail and hydrophilic head, allows modified proteins to act as effective stabilizers in oil-in-water emulsions.

For example, the modification of soy protein and zein (B1164903) with octenyl succinic anhydride has been shown to improve their hydrophobicity and, consequently, their ability to stabilize emulsions. This is particularly valuable in the food and cosmetics industries, where stable emulsions are crucial for product quality and shelf-life. The modification works by introducing the hydrophobic octenyl groups, which can interact with the oil phase, while the protein backbone and the carboxyl groups of the succinic acid moiety interact with the aqueous phase.

Conjugation with Natural Compounds (e.g., Gallic Acid) for Synergistic Effects

The chemical modification of biopolymers with 2-Octenylsuccinic acid, often through its anhydride form (2-Octenylsuccinic anhydride or OSA), and subsequent conjugation with natural compounds like gallic acid, has been explored to create novel functional materials with synergistic properties. Research has demonstrated that these conjugates can exhibit enhanced antioxidant and antimicrobial activities, surpassing the efficacy of the individual components.

A notable example involves the modification of gelatin (GT) first with 2-octenyl succinic anhydride (to form GT-OA) and then grafting it with gallic acid (GA) to create a GT-OA-GA conjugate. nih.govnih.gov This modification improves the water solubility of gelatin at room temperature and enhances its functionalities. nih.govresearchgate.net While gelatin modified only with OSA (GT-OA) showed no significant antioxidant activity, the subsequent conjugation with gallic acid imparted potent antioxidant capabilities. nih.gov The synergistic effect is particularly evident in the conjugate's ability to chelate ferrous ions (Fe²⁺), where the GT-OA-GA compound surpassed the activity of gallic acid alone. nih.govresearchgate.net

Furthermore, these conjugates can be complexed with metal ions to introduce additional functionalities. For instance, the GT-OA-GA conjugate, when complexed with zinc ions (Zn²⁺), displays significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli (O157:H7), a property not observed in the conjugate without zinc. nih.govnih.gov This indicates that the octenylsuccinic group enhances surface activity and solubility, while the gallic acid moiety provides antioxidant capacity, and the chelated metal ion confers antimicrobial properties, creating a multifunctional biopolymer. nih.gov

Table 1: Functional Properties of Gelatin-OSA-Gallic Acid Conjugates

Property Gelatin (GT) GT-OSA GT-OSA-GA GT-OSA-GA-Zn Finding
DPPH Scavenging No Activity No Activity Yes Yes (Lower than GT-OSA-GA) Antioxidant activity is derived from the gallic acid moiety. nih.gov
Fe²⁺-Chelating - - Yes - Activity surpassed that of gallic acid alone, indicating synergy. nih.gov

| Antimicrobial Activity | No Activity | No Activity | No Activity | Yes | The complex with zinc ions is necessary for antimicrobial effects. nih.govresearchgate.net |

Advanced Food Technology Applications

Emulsifiers and Stabilizers in Complex Food Systems

2-Octenylsuccinic acid derivatives, particularly starches modified with 2-Octenylsuccinic anhydride (OSA-starches), are widely utilized in the food industry as highly effective emulsifiers and stabilizers. nih.gov The modification process involves an esterification reaction that introduces hydrophobic octenyl groups and hydrophilic carboxyl groups onto the starch backbone. mdpi.com This amphiphilic nature allows OSA-starch to adsorb at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions. researchgate.net

OSA-starches offer advantages over traditional protein-based emulsifiers as they are less sensitive to variations in pH, temperature, and ion concentration. nih.gov They are used in a wide array of food products, including beverages, salad dressings, and mayonnaises. nih.govnih.gov For instance, the sodium salt of starch octenylsuccinate (E 1450) is recommended as a yolk replacer in the production of "light" or low-fat mayonnaises, where it contributes to the desired texture and stability. nih.gov

Research has shown that OSA-modified starches can stabilize Pickering emulsions, where solid particles instead of traditional emulsifiers stabilize the oil-water interface. researchgate.net The stabilizing capacity depends on the starch source (e.g., quinoa, maize, rice) and the degree of modification. researchgate.netnih.gov These starch granule-stabilized emulsions have demonstrated exceptional long-term stability, attributed to the thick adsorbed starch layer providing steric stabilization. researchgate.net

Encapsulating Agents for Flavors and Active Compounds

The amphiphilic properties of OSA-modified polysaccharides make them excellent wall materials for the encapsulation of flavors and lipophilic (hydrophobic) active compounds. nih.gov Encapsulation protects sensitive core materials—such as essential oils, vitamins, and bioactive compounds like coenzyme Q10—from degradation due to environmental factors like oxygen, light, and heat during processing and storage. researchgate.netnih.gov

OSA-modified starch is a preferred encapsulating agent due to its biodegradability, low cost, and abundance. researchgate.net It has been successfully used to create nano-encapsulation systems, including nanoemulsions, nanocapsules, and nanoparticles. nih.gov For example, OSA-modified starch was used to encapsulate coenzyme Q10, a sensitive antioxidant, by dissolving it in rice bran oil and then incorporating it into an aqueous OSA-starch solution followed by high-pressure homogenization. nih.gov The resulting nanoemulsion showed high retention of the active compound (98.2%) and stability across a range of pH values and temperatures. nih.gov

Similarly, OSA-modified starch and maltodextrins have been used as wall materials for encapsulating rose essential oil, demonstrating their potential to protect volatile flavor compounds. researchgate.net These systems can also be designed for the controlled release of the encapsulated substances. researchgate.net

Development of Fat Replacers and Textural Modifiers

OSA-modified starches are increasingly used in the formulation of low-fat and non-fat food products as fat replacers and textural modifiers. nih.govpreprints.org They can mimic the functional properties of fat, such as providing creaminess, mouthfeel, and viscosity, thereby improving the sensory attributes of reduced-fat foods. preprints.orgresearchgate.net

The application of OSA-starch as a fat replacer is based on its ability to form stable emulsions and pastes that have a fat-like texture. preprints.orgresearchgate.net Many food producers use emulsions made from OSA-starch to replace fat in high-fat products. preprints.org Studies have demonstrated the successful partial substitution of fat with OSA-starch in various foods with sensory attributes similar or even superior to the full-fat versions. preprints.org

For example, OSA-modified arrowroot starch has been used as a fat substitute in mayonnaise at 30% and 50% replacement levels, yielding a product with good emulsion stability and a higher level of brightness. preprints.org In another application, OSA-modified waxy corn starch was used to create a non-fat frozen milk dessert, contributing to the desired viscosity and texture. preprints.org These starches are also considered to have beneficial health characteristics due to their slow digestibility. preprints.orgresearchgate.net

Table 2: Applications of OSA-Starch as a Fat Replacer

Food Product Fat Replacement Level Key Findings Source
Mayonnaise 30% and 50% Generated better emulsion stability (92.55-96.57%) compared to control. preprints.org
Non-fat frozen milk dessert - Contributed to desired viscosity at an overrun of 80.1. preprints.org

| Bread | 4% OSA-starch replacing 2% shortening | Dough and bread properties were the same or better than the control. | researchgate.net |

Environmental Behavior and Degradation Pathways of 2 Octenylsuccinic Acid

Biodegradation Studies in Aquatic and Soil Environments (Screening and Simulation Tests)

Biodegradation is a primary pathway for the removal of 2-Octenylsuccinic acid from the environment. Studies indicate that the substance is readily broken down by microorganisms in aquatic systems.

Based on its physical and chemical properties, 2-Octenylsuccinic acid is expected to predominantly partition to water if released into the environment. nih.gov However, it is not anticipated to persist in this compartment due to its susceptibility to microbial degradation. nih.gov Standard screening tests have demonstrated that the compound undergoes significant biodegradation over a short period. For instance, one study following OECD 301B test guidelines found that a polymer containing 2-Octenylsuccinic acid was biodegraded by 84% after 28 days. nih.gov Similarly, another assessment reported a biodegradation rate of 60-85% over 28 days in water, classifying it as readily biodegradable. nih.gov

While specific simulation studies on the biodegradation of 2-Octenylsuccinic acid in soil environments are not extensively detailed in the available literature, its proven ready biodegradability in aquatic environments suggests a similar fate in soil. The hydrophilic nature of related modified starches is known to enhance the biodegradability of films in soil, as greater water solubility can lead to increased microbial degradation.

Table 1: Summary of Aquatic Biodegradation Data for 2-Octenylsuccinic Acid

Test Guideline Environment Degradation Rate Time Frame Classification
Not Specified Water 60-85% 28 days Readily Biodegradable nih.gov

Phototransformation Mechanisms in Air and Water

Phototransformation, or photodegradation, involves the breakdown of a chemical compound through the absorption of light energy. This can be a significant degradation pathway for substances present in the atmosphere or in sunlit surface waters.

Hydrolysis Pathways of 2-Octenylsuccinic Acid and its Anhydride (B1165640)

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. This pathway is particularly relevant for the anhydride form of 2-Octenylsuccinic acid, known as 2-Octenylsuccinic anhydride (OSA) or more generally as Alkenyl Succinic Anhydride (ASA).

2-Octenylsuccinic anhydride is highly reactive with water. acs.orgresearchgate.net In aqueous environments, the anhydride ring rapidly opens to form 2-Octenylsuccinic acid. acs.orgepa.gov This hydrolysis reaction is a key factor in its application in industries such as papermaking, where the anhydride form is intended to react with cellulose. The rapid conversion to the di-acid form is considered a competing and often undesirable reaction. acs.orgepa.gov

The rate of hydrolysis is significantly influenced by environmental conditions, particularly pH and temperature.

Effect of pH: The hydrolysis of the anhydride is accelerated in alkaline conditions (higher pH). researchgate.net Maintaining a neutral or slightly acidic pH is crucial to control the rate of this reaction in industrial applications.

Effect of Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of 2-Octenylsuccinic anhydride. nih.govresearchgate.net

Studies have quantified the impact of these factors on hydrolysis rates. For example, the hydrolysis rate constant of a specific alkyl oleate succinic anhydride was found to be about one-fourth that of a conventional C16-C18 ASA at pH 7, indicating that structural differences can also affect hydrolysis stability. epa.gov The rapid hydrolysis means that emulsions of the anhydride have a short shelf life and must often be used within minutes or hours of preparation. acs.orgepa.gov

Table 2: Factors Affecting the Hydrolysis of 2-Octenylsuccinic Anhydride

Factor Effect on Hydrolysis Rate Notes
pH Rate increases significantly at alkaline pH. researchgate.net Neutral or slightly acidic conditions slow the reaction.
Temperature Rate increases with higher temperatures. nih.govresearchgate.net Elevated temperatures accelerate the conversion to the acid form.

| Water Availability | Presence of water is necessary for the reaction. | The anhydride is insoluble but reacts at the oil-water interface in emulsions. |

The product of this pathway, 2-Octenylsuccinic acid, is the stable form of the compound in aqueous environments.

Detection and Quantification Methodologies for 2 Octenylsuccinic Acid in Diverse Matrices

Analytical Methods for Identification in Biological Samples

The identification of (2Z)-2-Octenylsuccinic acid and its metabolites in biological specimens is crucial for understanding its absorption and metabolic fate, especially in populations consuming products with OSA-modified starch. Gas chromatography/mass spectrometry (GC/MS) has been effectively utilized for this purpose.

A study investigating the excretion of OSA in infants and children consuming formulas containing OSA-modified cornstarch successfully identified the compound and its metabolites in both urine and blood samples. This research demonstrated that GC/MS is a powerful tool for the qualitative and quantitative analysis of OSA in biological fluids. The findings revealed that significant amounts of OSA and its metabolites can be present, with urinary concentrations reaching up to 2500 mg/g of creatinine (B1669602) and blood levels ranging from 9.5 to 57.9 µmol/L nih.gov.

The analytical procedure for biological samples typically involves extraction of the organic acids from the matrix, followed by derivatization to increase their volatility for GC analysis. The subsequent mass spectrometry analysis provides definitive identification based on the unique mass fragmentation patterns of the derivatized OSA molecules nih.gov. The study identified nine compounds associated with OSA excretion, suggesting that the compound is metabolized through pathways similar to other branched-chain fatty acids, such as omega-, omega-1-, and beta-oxidation nih.gov. This highlights the importance of having robust analytical methods to distinguish exogenous compounds like OSA from endogenous metabolites, thereby avoiding potential misdiagnosis of metabolic disorders nih.gov.

Quantitative Determination of Free and Starch-Bound 2-Octenylsuccinic Acid in Formulations

In food and nutritional product formulations, 2-octenylsuccinic acid exists in two forms: as a free acid and covalently bound to starch. Distinguishing between these two forms is essential for quality control and stability assessment. A reliable method for this purpose involves liquid chromatography with ultraviolet detection (LC/UV).

The core of the method is a sample preparation step that differentiates between the free and total OSA content. To measure free OSA, the sample is analyzed directly. For the determination of total OSA, which includes both free and starch-bound forms, a mild alkaline hydrolysis is employed. This step effectively cleaves the ester bond linking the octenylsuccinyl group to the starch molecule, releasing the bound OSA for quantification researchgate.net.

Following the hydrolysis step, the released cis- and trans-isomers of 2-OSA are separated using reversed-phase chromatography. Detection is typically performed at a low UV wavelength, around 192 nm, which provides sufficient sensitivity for the analyte researchgate.net. The starch-bound OSA concentration can then be calculated by subtracting the free OSA content from the total OSA content determined after hydrolysis researchgate.net. This method is suitable for routine verification of OSA-modified starch fortification levels in products and for assessing the stability of the modification throughout the product's shelf life researchgate.net.

Method Validation and Performance Characteristics (Linearity, Precision, Accuracy, Selectivity)

The validation of analytical methods is paramount to ensure the reliability and accuracy of the obtained results. For the quantification of 2-octenylsuccinic acid, methods have been rigorously validated, demonstrating high performance in terms of linearity, precision, accuracy, and selectivity.

Linearity: The linearity of an analytical method establishes the relationship between the instrumental response and the known concentrations of the analyte. For the LC/UV determination of OSA, excellent linearity has been demonstrated. The coefficient of determination (R²) for the calibration curves typically averages 0.99991, with all values being greater than or equal to 0.9995 across a concentration range of 0 to approximately 20 mg/L researchgate.net. The relative calibration error is also consistently low, averaging less than 1% at each concentration level, which confirms the strong linear relationship researchgate.net.

Precision: Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. For OSA analysis, intermediate precision has been evaluated by testing multiple batches on different days. The relative standard deviation (RSD) values for total OSA concentrations in a hydrolyzed protein-based nutritional product were found to range from 1.1% to 2.5% researchgate.net. This low level of variation indicates a high degree of precision for the method.

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined through spike recovery experiments. For the analysis of OSA in a hydrolyzed protein-based product, the average spike recovery was 97.9% with a standard deviation of 0.7%, indicating excellent accuracy and minimal matrix interference researchgate.net.

Selectivity: Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the LC/UV method for OSA, selectivity is confirmed through peak purity verification. This is achieved by comparing the peak area ratio at two different wavelengths (e.g., 192 nm and 200 nm) for the analyte in the sample matrix against the corresponding ratio for a pure reference standard researchgate.net.

The limits of quantification (LOQ) and detection (LOD) are also crucial performance characteristics. For OSA in nutritional products, the LOQ has been established at 30 mg/kg, and the LOD at 10 mg/kg, demonstrating the method's high sensitivity researchgate.net.

Table of Method Validation Performance Characteristics

Parameter Performance Characteristic Reference
Linearity R² average: 0.99991 ± 0.00008 (n=12) researchgate.net
Concentration Range: 0 to ~20 mg/L researchgate.net
Relative Calibration Error: <1% researchgate.net
Precision Intermediate Precision (RSD): 1.1% to 2.5% researchgate.net
Accuracy Spike Recovery Average: 97.9% ± 0.7% researchgate.net
Selectivity Verified by peak purity analysis (192 nm/200 nm ratio) researchgate.net
Limit of Quantification (LOQ) 30 mg/kg in nutritional product researchgate.net
Limit of Detection (LOD) 10 mg/kg in nutritional product researchgate.net

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